

# Tilpisertib: A Technical Whitepaper on a Novel TPL2 Kinase Inhibitor

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## Compound of Interest

Compound Name: *Tilpisertib*

Cat. No.: *B3325163*

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## Abstract

**Tilpisertib** (GS-4875) is a potent and selective, orally bioavailable small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8, a serine/threonine kinase. TPL2 is a critical regulator of the innate immune response, and its inhibition presents a promising therapeutic strategy for inflammatory diseases. This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and available preclinical and clinical data for **Tilpisertib** and its prodrug, **Tilpisertib** Fosmecarbil (GS-5290).

## Chemical Structure and Properties

**Tilpisertib** and its phosphate prodrug, **Tilpisertib** Fosmecarbil, are complex heterocyclic molecules. The chemical identity of both compounds is detailed below.

## Tilpisertib

Property	Value	Reference
IUPAC Name	6-({(S)-(1-(bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazol-4-yl)(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)methyl}amino)-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile	[1]
Molecular Formula	C <sub>33</sub> H <sub>33</sub> ClN <sub>8</sub> O	[2]
Molecular Weight	593.12 g/mol	[3]
SMILES String	<chem>CC(C)(C)CNc1c(C#N)cnc2c1cc(cc2C)N--INVALID-LINK--c5cn(C67CC(C6)C7)nn5</chem>	[3]
InChIKey	VFGSKBLZRDRHOI-ZAGPDIDGSA-N	[3]

## Tilpisertib Fosmecarbil (Prodrug)

**Tilpisertib** Fosmecarbil is a phosphate prodrug of **Tilpisertib**, designed to improve its pharmaceutical properties.

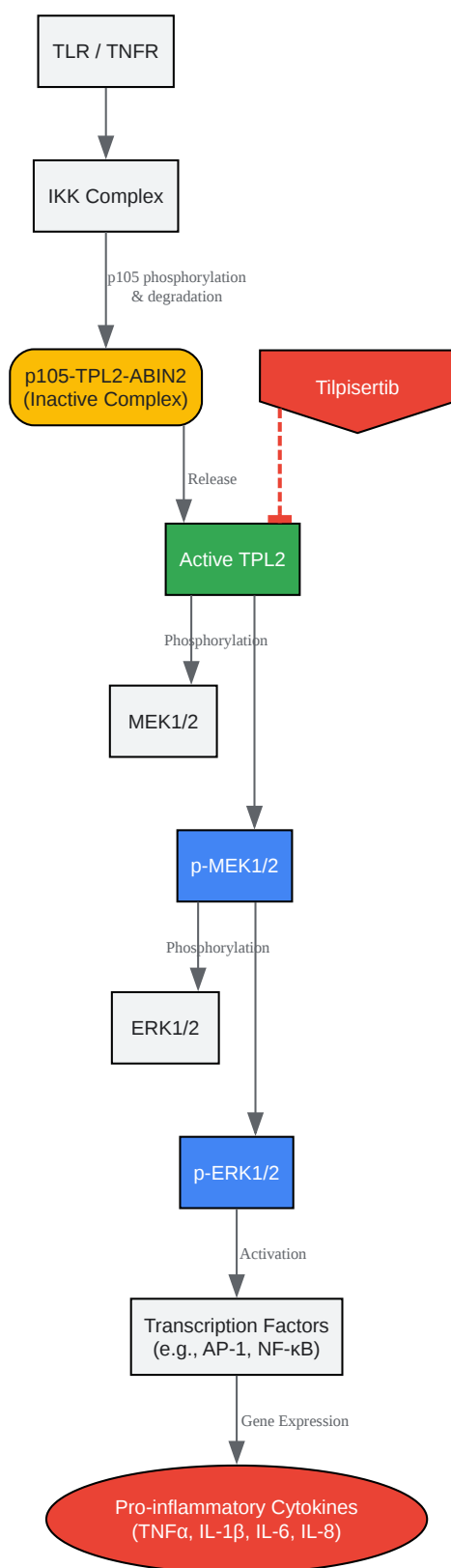
Property	Value	Reference
IUPAC Name	(phosphonooxy)methyl N-[(S)-- -INVALID-LINK--methyl]-N-{8- chloro-3-cyano-4-[(2,2- dimethylpropyl)amino]quinolin- 6-yl]carbamate	[4]
Molecular Formula	C <sub>35</sub> H <sub>36</sub> ClN <sub>8</sub> O <sub>7</sub> P	[4]
Molecular Weight	747.14 g/mol	[4]
SMILES String	CC(C) (C)CNc1c(C#N)cnc2c1cc(cc2C I)N(--INVALID-LINK-- c5cn(C67CC(C6)C7)nn5)C(=O )OCOP(=O)(O)O	[4]
InChIKey	FPQIBCPWXJSFOQ- ILNPBIMBSA-N	[4]

## Mechanism of Action and Signaling Pathway

**Tilpisertib** is a highly selective inhibitor of the TPL2 kinase, which is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.

### TPL2 Signaling Pathway

TPL2 is a MAP3K that, upon activation by upstream signals such as Toll-like receptor (TLR) and tumor necrosis factor receptor (TNFR) engagement, phosphorylates and activates the downstream kinases MEK1 and MEK2. Activated MEK, in turn, phosphorylates and activates the extracellular signal-regulated kinases ERK1 and ERK2. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate the activity of various transcription factors, leading to the production of pro-inflammatory cytokines including TNF $\alpha$ , IL-1 $\beta$ , IL-6, and IL-8.



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Caption: TPL2 Signaling Pathway and Point of Inhibition by **Tilpisertib**.

By inhibiting TPL2, **Tilpisertib** effectively blocks the phosphorylation of MEK and ERK, thereby reducing the production of key pro-inflammatory mediators.

## Pharmacological Properties

### Pharmacodynamics

**Tilpisertib** has demonstrated potent and selective inhibition of the TPL2 kinase.

Parameter	Value	Assay	Reference
IC <sub>50</sub> (TPL2 Kinase)	1.3 nM	In vitro kinase assay	[5]
Selectivity	High selectivity for TPL2 with no significant off-target binding in KINOMEscan™ assays.	KINOMEscan™ selectivity assay	[5]

### Pharmacokinetics

Detailed pharmacokinetic data for **Tilpisertib**, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not publicly available at this time. Such data are typically generated during preclinical and early clinical development and are often considered proprietary.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of **Tilpisertib** are proprietary to the manufacturer. However, based on the available literature, the following are overviews of the types of assays used to characterize TPL2 inhibitors.

### TPL2 In Vitro Kinase Assay (General Protocol)

This type of assay is used to determine the direct inhibitory activity of a compound on the TPL2 enzyme.



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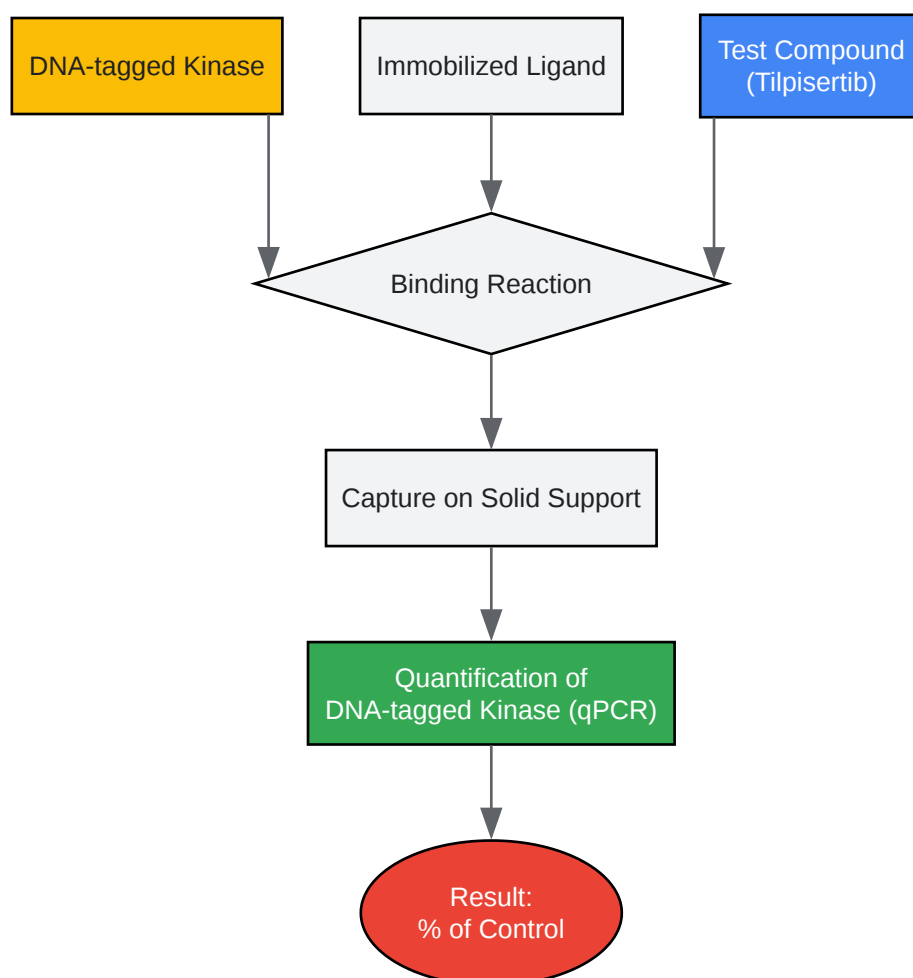
Caption: Generalized Workflow for an In Vitro TPL2 Kinase Assay.

- Reaction Mixture Preparation: A reaction buffer containing recombinant TPL2 enzyme, a suitable substrate (e.g., a kinase-dead MEK1 protein), and ATP (often radiolabeled, e.g., [γ-<sup>32</sup>P]ATP) is prepared.
- Compound Addition: **Tilpiseritib** is added to the reaction mixture at various concentrations.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the kinase reaction to proceed.

- **Reaction Termination and Separation:** The reaction is stopped, and the substrate is separated from the other components, for example, by SDS-PAGE or by capturing it on a membrane.
- **Detection:** The amount of phosphate incorporated into the substrate is quantified, typically by autoradiography or scintillation counting.
- **Data Analysis:** The percentage of inhibition at each concentration is calculated, and the  $IC_{50}$  value is determined by fitting the data to a dose-response curve.

## KINOMEScan™ Selectivity Profiling

This is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.



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Caption: Principle of the KINOMEscan™ Assay.

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified by qPCR of the attached DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.

## Synthesis

The specific synthetic route for **Tilpisertib** is proprietary. However, the molecule contains a quinoline core, a common scaffold in kinase inhibitors. The synthesis of such molecules often involves multi-step processes, including the construction of the substituted quinoline ring system and subsequent coupling with other heterocyclic moieties.

## Clinical Development

**Tilpisertib** and its prodrug, **Tilpisertib** Fosmecarbil, have been investigated in clinical trials for the treatment of ulcerative colitis, a form of inflammatory bowel disease.

### Completed Phase 2 Trial (NCT04130919)

A Phase 2, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of **Tilpisertib** in adults with moderately to severely active ulcerative colitis has been completed. As of the writing of this document, the results of this study have not been published in peer-reviewed literature.

### Ongoing Phase 2 Trial (NCT06029972)

A Phase 2, double-blind, randomized, placebo-controlled, dose-ranging study is currently evaluating the efficacy and safety of **Tilpisertib** Fosmecarbil in participants with moderately to severely active ulcerative colitis.



Trial Identifier	NCT06029972
Status	Recruiting
Indication	Moderately to Severely Active Ulcerative Colitis
Intervention	Tilpisertib Fosmecarbil (oral tablets) vs. Placebo
Primary Outcome	Clinical Response at Week 12

## Conclusion

**Tilpisertib** is a potent and selective TPL2 inhibitor with a clear mechanism of action involving the suppression of the MEK/ERK signaling pathway and subsequent reduction in pro-inflammatory cytokine production. Its development for ulcerative colitis highlights its potential as a novel therapeutic agent for inflammatory diseases. While detailed pharmacokinetic, synthetic, and clinical efficacy data are not yet fully available in the public domain, the existing information provides a strong rationale for its continued investigation. This technical guide summarizes the current publicly available knowledge on **Tilpisertib** and will be updated as more information becomes available.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.

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